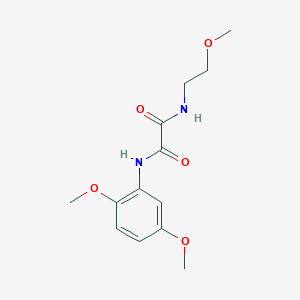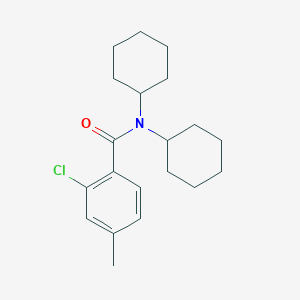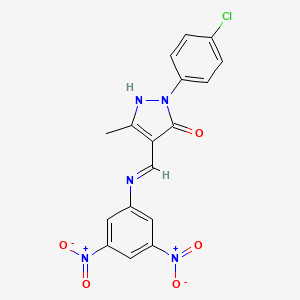
N,N,O-tris(trimethylsilyl) 2-aminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,O-tris(trimethylsilyl) 2-aminoethanol is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a 2-aminoethanol backbone. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,O-tris(trimethylsilyl) 2-aminoethanol typically involves the reaction of 2-aminoethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of intermediate silyl ethers, which subsequently react to form the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified by distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N,O-tris(trimethylsilyl) 2-aminoethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions include various silyl ethers, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N,O-tris(trimethylsily
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(3,5-dinitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O5/c1-10-16(17(24)21(20-10)13-4-2-11(18)3-5-13)9-19-12-6-14(22(25)26)8-15(7-12)23(27)28/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOSPZYZOKTQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid](/img/structure/B4977881.png)
![3-chloro-N-[[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B4977885.png)
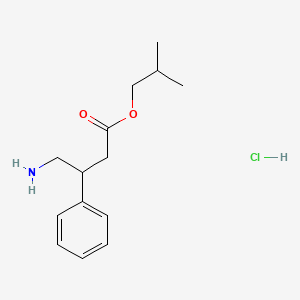
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide](/img/structure/B4977914.png)
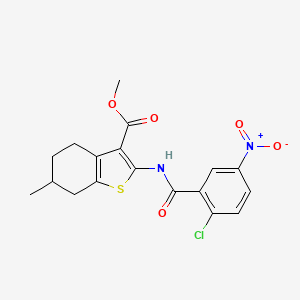
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
![3-({2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID](/img/structure/B4977960.png)
![1-(4-Fluorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)
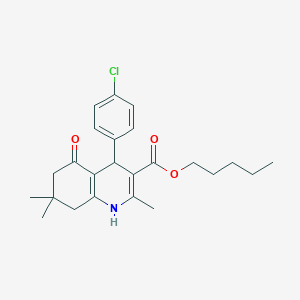
![N-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B4977979.png)
